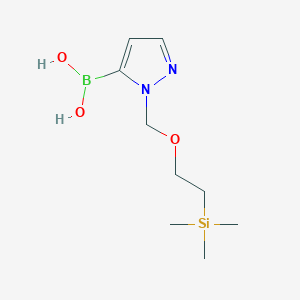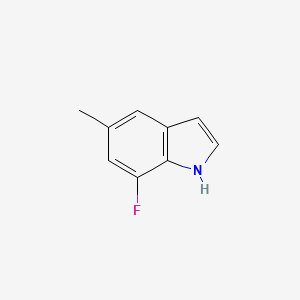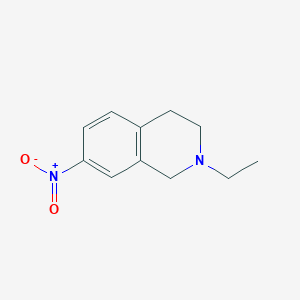
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds featuring a nitrogen atom within a two-ring system. This particular compound is characterized by the presence of an ethyl group and a nitro group on the tetrahydroisoquinoline scaffold. Although the provided papers do not directly discuss 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, they offer insights into the synthesis and properties of related tetrahydroisoquinoline derivatives, which can be informative for understanding this compound.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives is a topic of interest in the field of heterocyclic chemistry. Paper describes the synthesis of tetrahydroquinoline derivatives through the reaction of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate with 2-nitrobenzaldehydes, followed by reduction with hydrogen over Pd/C. This method could potentially be adapted for the synthesis of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline by choosing appropriate starting materials and reaction conditions. Paper discusses the reductive cyclization of a dimethoxy-substituted tetrahydroisoquinoline with triethyl phosphite, a process that could be relevant if a similar strategy were applied to the synthesis of the compound . Paper reports on an improved synthesis of a related compound, 2-(m-methoxyphenyl)ethylamine, and the reduction of dihydroisoquinolines to tetrahydroisoquinolines, which could provide insights into the reduction steps necessary for synthesizing 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a nitrogen atom. The presence of substituents such as ethyl and nitro groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and physical properties. Spectroscopic analyses, as mentioned in paper , are essential tools for confirming the structure of synthesized compounds. These techniques could be employed to ascertain the structure of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline once synthesized.
Chemical Reactions Analysis
The reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents attached to the ring system. The nitro group, in particular, is an electron-withdrawing group that can make the compound susceptible to nucleophilic attack. The papers do not provide specific reactions for 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, but the methodologies described in the papers, such as reductive cyclization and reduction reactions , could be relevant for understanding the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. The presence of an ethyl group and a nitro group in 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline would likely affect its boiling point, solubility, and stability. While the papers provided do not discuss the physical properties of this specific compound, the general properties of tetrahydroisoquinolines, such as their solubility in organic solvents and susceptibility to oxidation, can be inferred. The synthesis methods described in the papers may also provide clues about the stability of the compound under various reaction conditions.
Aplicaciones Científicas De Investigación
Antimycotic Activity
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results in the field of antimycotic activity. Specifically, compounds like 2-Chloro-3-(2-nitro)ethyland (2-nitro)vinylquinolines, which are closely related, have been synthesized and tested for their effectiveness against various microorganisms, including Aspergillus fumigatus, Trichophyton mentagrophytes, Microsporum gypseum, Epidermophyton floccosum, and Candida albicans. These compounds have exhibited strong inhibition properties against these microorganisms (Cziáky, Kóródi, Frank, & Czink, 1996).
Chemical Synthesis and Reactions
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is involved in various chemical synthesis processes and reactions. For instance, the reaction of 3,4-Dihydroisoquinoline with ethyl cyanoacetate in acetic acid/acetic anhydride yields olefins and other CH-acidic compounds, producing derivatives of 1,2,3,4-tetrahydroisoquinoline (Ziegler, Leitner, & Sterk, 1978). Similarly, N-Nitroso-1,2,3,4-tetrahydroisoquinolines react with base to form 3,4-dihydroisoquinolines, a reaction that is significant in the transformation of tetrahydroisoquinoline derivatives (Sakane, Terayama, Haruki, Otsuji, & Imoto, 1974).
Potential Bioreducible Substrates for Enzymes
Studies have synthesized and evaluated 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and Escherichia coli nitroreductase (NR). These studies are crucial in understanding the biological and medicinal applications of these compounds (Burke, Wong, Jenkins, Knox, & Stanforth, 2011).
Coordination Compounds and Catalysis
Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their potential in enantioselective catalysis, particularly in the nitroaldol addition and Michael addition reactions. These developments are significant in the field of catalysis and organic synthesis (Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007).
Propiedades
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYMIKICPQWCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

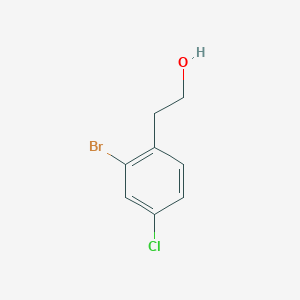
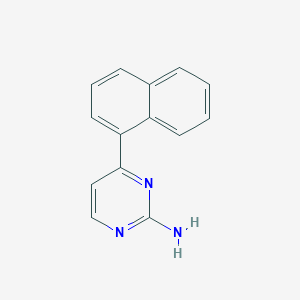
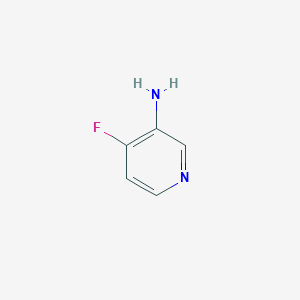
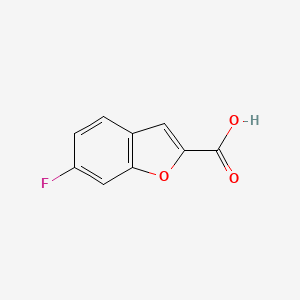

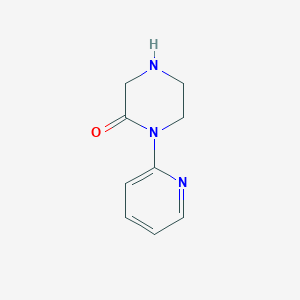
![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
